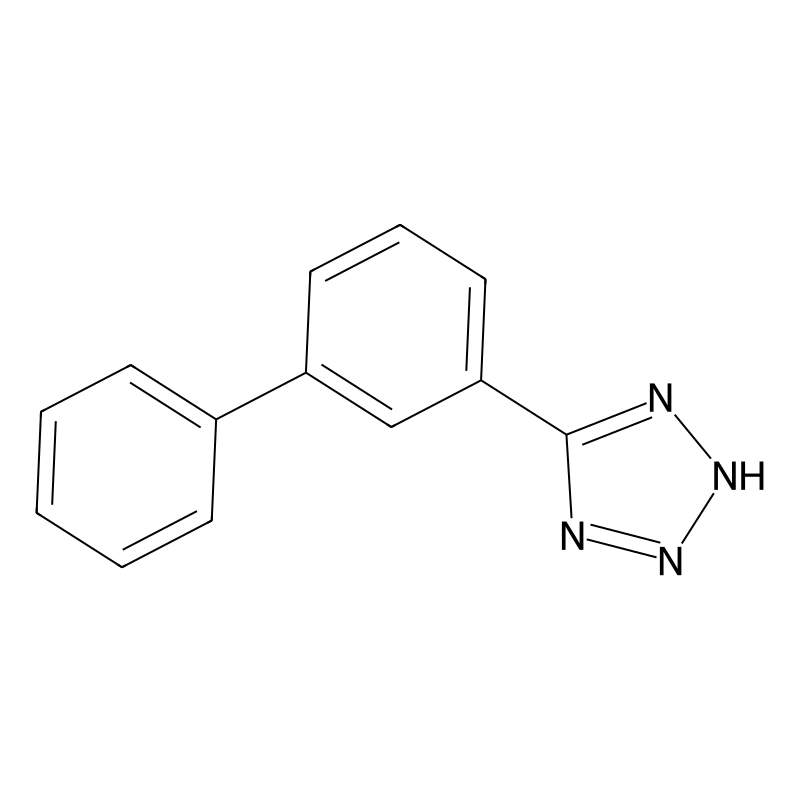

5-Biphenyl-3-yl-2H-tetrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific databases like PubChem and research paper databases haven't revealed any significant research involving this specific molecule. It's possible that research on this compound might be ongoing but not yet published in the public domain, or it might not have gained significant traction in the scientific community.

Isomers and Impurity

Further Research

If you're interested in learning more about the potential scientific applications of 5-Biphenyl-3-yl-2H-tetrazole, you can consider:

- Consulting recent scientific literature databases using keywords like "5-Biphenyl-3-yl-2H-tetrazole" and "tetrazole derivatives."

- Reaching out to research groups or institutions specializing in organic chemistry or medicinal chemistry to inquire about their knowledge of this specific molecule.

5-Biphenyl-3-yl-2H-tetrazole is a heterocyclic organic compound characterized by its tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. This compound features biphenyl groups that enhance its structural complexity and potential biological activity. The tetrazole moiety is known for its bioisosteric properties, often replacing carboxylic acids in drug design due to its ability to form multiple hydrogen bonds and chelate metals effectively .

As research on 5-Biphenyl-3-yl-2H-tetrazole itself is limited, a specific mechanism of action is not available. However, if it serves as a precursor for angiotensin II receptor antagonists, its mechanism would involve binding to the angiotensin II receptor, thereby blocking the action of the hormone angiotensin II, leading to vasodilation and reduction of blood pressure [].

- Nucleophilic Substitution: The nitrogen atoms in the tetrazole ring can act as nucleophiles, allowing for substitution reactions with electrophiles.

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.

- Multicomponent Reactions: The compound can be synthesized via multicomponent reactions, which are valuable for generating diverse tetrazole scaffolds .

Research indicates that 5-Biphenyl-3-yl-2H-tetrazole exhibits significant biological activities, particularly in medicinal chemistry. It has been evaluated for:

- Antihypertensive Effects: Some derivatives of this compound have shown promise as angiotensin II receptor antagonists, which are effective in lowering blood pressure .

- Antimicrobial Activity: Certain studies have reported its effectiveness against various bacterial strains, making it a candidate for further pharmaceutical development .

The synthesis of 5-Biphenyl-3-yl-2H-tetrazole can be achieved through several methods:

- Multicomponent Reactions: Utilizing Ugi-type reactions to combine amines, isocyanides, and other reactants to form the tetrazole framework.

- Iodination and Coupling: Starting from biphenyl derivatives, iodination followed by coupling reactions can yield the desired tetrazole compound .

- Direct Synthesis from Aryl Halides: Employing palladium-catalyzed cross-coupling reactions with aryl halides and appropriate reagents to introduce the biphenyl moiety into the tetrazole structure .

5-Biphenyl-3-yl-2H-tetrazole finds applications in various fields:

- Pharmaceuticals: As a lead compound in drug discovery due to its biological activities.

- Materials Science: Used in the development of functional materials owing to its unique chemical properties.

- Agriculture: Potential applications in developing agrochemicals due to its bioactive properties.

Studies focusing on the interactions of 5-Biphenyl-3-yl-2H-tetrazole with biological targets have revealed:

- Receptor Binding: Its binding affinity with specific receptors has been investigated, showing potential for therapeutic applications.

- Metal Chelation: The ability of the tetrazole moiety to chelate metal ions is significant for both biological and environmental applications .

Similar Compounds

Several compounds share structural similarities with 5-Biphenyl-3-yl-2H-tetrazole. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1H-Tetrazole | Contains a single tetrazole ring | Used as a bioisostere for carboxylic acids |

| 4'-Biphenylcarboxylic Acid | Biphenyl structure with a carboxylic acid | Exhibits different solubility properties |

| 5-(4-Chlorophenyl)-2H-tetrazole | Chlorine substitution on biphenyl | Enhanced antibacterial activity |

| 4-(2H-Tetrazol-5-yl)aniline | Aniline derivative with a tetrazole | Potential use in dyes and pigments |

These compounds highlight the unique position of 5-Biphenyl-3-yl-2H-tetrazole within the broader category of tetrazoles and biphenyl derivatives, emphasizing its potential for specialized applications in pharmaceuticals and materials science.

Metal-Catalyzed [3+2] Cycloaddition Strategies for Tetrazole Core Formation

The tetrazole core in 5-Biphenyl-3-yl-2H-tetrazole is typically constructed through [3+2] cycloaddition reactions between the corresponding nitrile (3-biphenylcarbonitrile) and sodium azide. This cycloaddition represents one of the most efficient routes to tetrazoles, with various metal catalysts significantly enhancing reaction efficiency.

Cobalt-Catalyzed Cycloaddition Systems

Recent advances have demonstrated that cobalt(II) complexes serve as excellent catalysts for the [3+2] cycloaddition of sodium azide to nitriles. A particularly effective system employs a cobalt(II) complex with a tetradentate ligand N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine, which efficiently facilitates the formation of 5-substituted 1H-tetrazoles under mild conditions.

The mechanism of this cobalt-catalyzed reaction has been thoroughly investigated, revealing the participation of a cobalt(II) diazido complex as a key intermediate. This intermediate has been isolated and structurally characterized through single-crystal X-ray diffraction, providing valuable insights into the reaction pathway.

The proposed catalytic cycle involves:

- Formation of the Co-diazido intermediate from reaction of a Co-Cl complex with NaN₃

- Coordination of the nitrile substrate to the active species

- [3+2] cycloaddition between the coordinated azide and nitrile

- Release of the tetrazole product and regeneration of the catalyst

This cobalt-catalyzed system represents the first example of cobalt complexes used for tetrazole synthesis via click chemistry under homogeneous conditions, achieving near-quantitative yields for most substrates.

Silver and Copper-Based Catalytic Systems

Silver nitrate (AgNO₃) has proven effective for catalyzing the [3+2] cycloaddition of nitriles and sodium azide in DMF, providing 5-substituted tetrazoles in good yields. The silver-catalyzed approach offers advantages including mild reaction conditions and compatibility with various functional groups.

Similarly, copper(II) nitrate [Cu(NO₃)₂] catalyzes the direct synthesis of 5-substituted 1H-tetrazoles via cycloaddition of sodium azide and nitriles. This catalytic system maintains activity throughout the reaction and offers practical advantages for potential industrial-scale applications due to the catalyst's accessibility and the straightforward nitrogen source.

Comparative Analysis of Metal Catalysts

Table 1 provides a comprehensive comparison of different metal catalysts employed in the synthesis of 5-substituted tetrazoles, including those applicable to 5-Biphenyl-3-yl-2H-tetrazole synthesis.

| Catalyst | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Co(II) complex | MeOH/ACN, reflux, 12h | 85-95 | High yields, mechanistically well-understood | Requires specific ligand synthesis |

| AgNO₃ | DMF, reflux, 12-24h | 75-85 | Good functional group tolerance | Higher cost, extended reaction times |

| Cu(NO₃)₂ | DMF, 110-120°C, 8-12h | 70-88 | Stable, recyclable, cost-effective | Moderate yields for some substrates |

| ZnCl₂ | DMSO, 120-130°C, 24h | 65-80 | Low toxicity, inexpensive | Requires higher temperatures |

| Ln(OTf)₃-SiO₂ | DMF/MeOH (4:1), 100°C, 6-8h | 70-88 | Heterogeneous, recyclable | Requires specialized preparation |

Solid-Phase Synthesis Techniques Incorporating Suzuki Cross-Coupling Reactions

Solid-phase synthesis represents a powerful approach for tetrazole derivatives, enabling efficient preparation of compound libraries with simplified purification procedures. The development of solid-phase methodologies for biphenyl tetrazoles has created new opportunities for accessing compounds like 5-Biphenyl-3-yl-2H-tetrazole and structurally related derivatives.

Strategic Design of Solid-Phase Synthesis Routes

The solid-phase synthesis of biphenyl tetrazoles typically follows a strategic sequence involving resin attachment, biphenyl formation, tetrazole ring construction, and cleavage. A significant advancement in this field is the methodology that incorporates simultaneous biphenyl formation and phenol deallylation under Suzuki cross-coupling conditions, followed by tetrazole ring formation on solid support.

This approach has successfully generated libraries of biphenyl tetrazoles, with a representative collection of 20 compounds synthesized and characterized. The methodology's key feature is the integration of Suzuki cross-coupling for biphenyl construction with subsequent tetrazole formation, all conducted on a solid support.

Suzuki Cross-Coupling Optimization for Biphenyl Formation

The Suzuki cross-coupling reaction serves as the cornerstone for constructing the biphenyl scaffold. This palladium-catalyzed transformation typically involves the reaction of an aryl halide (attached to the solid support) with an appropriate boronic acid under basic conditions. For 5-Biphenyl-3-yl-2H-tetrazole synthesis, this would involve strategic coupling to establish the 3-substituted biphenyl pattern.

The reaction conditions require careful optimization, considering factors such as:

- Palladium catalyst selection (typically Pd(PPh₃)₄ or Pd(dppf)Cl₂)

- Base type and concentration (K₂CO₃, Cs₂CO₃, or Na₂CO₃)

- Solvent system (typically DMF, dioxane/water, or THF/water)

- Temperature and reaction time

- Boronic acid selection for introducing the second phenyl ring

Notably, the simultaneous deallylation during Suzuki coupling represents an elegant strategy that streamlines the synthetic route by accomplishing two transformations in a single step.

Tetrazole Ring Formation on Solid Support

Following biphenyl construction, the tetrazole moiety is generated through reaction with sodium azide. This critical step typically requires:

- Conversion of a suitable functional group to a nitrile (if not already present)

- Treatment with sodium azide, often in the presence of a Lewis acid catalyst

- Carefully controlled temperature and extended reaction times to ensure complete conversion

The solid-phase approach offers distinct advantages for tetrazole formation, including the ability to use excess reagents to drive the reaction to completion without complicating purification, and the possibility of repeated treatments to maximize conversion.

Solvent and Ligand Optimization in Homogeneous Catalytic Systems

The efficiency of tetrazole synthesis depends significantly on solvent selection and ligand design in homogeneous catalytic systems. Systematic optimization of these parameters can dramatically enhance reaction outcomes.

Solvent Effects on Tetrazole Formation

The traditional solvents for tetrazole synthesis—DMF and DMSO—provide the high polarity and thermal stability required for dissolving both organic nitriles and inorganic azides while withstanding elevated reaction temperatures. However, recent research has identified optimized solvent systems that improve reaction efficiency and facilitate product isolation.

A significant advancement involves the use of DMF/MeOH mixtures (4:1 ratio), which have demonstrated enhanced reaction kinetics and simplified workup procedures compared to pure DMF or DMSO. This mixed solvent system proved particularly effective when combined with silica-supported lanthanum triflate catalysts.

Table 2 summarizes the effects of various solvent systems on the cycloaddition reaction for tetrazole synthesis:

| Solvent System | Temperature Range (°C) | Reaction Time (h) | Key Advantages | Major Limitations |

|---|---|---|---|---|

| DMF | 120-130 | 12-24 | Excellent solubility, high boiling point | Toxicity concerns, difficult removal |

| DMSO | 120-130 | 12-24 | Superior solubility for inorganic azides | Challenging product extraction |

| DMF/MeOH (4:1) | 100-120 | 8-12 | Improved kinetics, easier workup | Still contains hazardous DMF |

| Water/TBAHS | 90-100 | 24-48 | Environmentally benign | Limited substrate scope, slower rates |

| Toluene/Water (biphasic) | 100-110 | 18-36 | Cleaner product isolation | Requires phase-transfer catalysts |

For 5-Biphenyl-3-yl-2H-tetrazole synthesis, solvent selection must account for the solubility characteristics of the biphenyl-nitrile precursor while facilitating the cycloaddition reaction and product isolation.

Ligand Architecture and Catalyst Performance

In metal-catalyzed cycloaddition reactions, ligand design profoundly influences catalyst performance. The tetradentate ligand N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine used in cobalt-catalyzed systems exemplifies how ligand architecture can create highly active catalysts for tetrazole synthesis.

Ligands modulate several critical aspects of the catalytic process:

- Electronic properties of the metal center, affecting Lewis acidity

- Steric environment around the metal, controlling substrate accessibility

- Stability of reaction intermediates

- Solubility and overall system compatibility

The development of specialized ligand systems represents a frontier in tetrazole synthesis, with potential for creating more active, selective, and environmentally benign catalysts for preparing 5-Biphenyl-3-yl-2H-tetrazole and related compounds.

Green Chemistry Approaches: Electrochemical and Solvent-Free Protocols

Environmental considerations have driven the development of greener approaches to tetrazole synthesis, focusing on reducing or eliminating hazardous reagents and solvents while improving energy efficiency.

Electrochemical Multicomponent Reactions

Electrochemical multicomponent reactions (e-MCRs) represent an innovative approach for tetrazole synthesis, utilizing electrical potential rather than chemical oxidants or thermal energy to drive reactivity. This method offers precise control through applied potential adjustment and eliminates the need for stoichiometric oxidizing agents.

A notable e-MCR protocol incorporates hexafluoroisopropanol (HFIP) as a critical component, facilitating the transformation of alkyl arenes, nitriles, and azides into tetrazoles. The mechanism involves electrochemical generation of reactive intermediates, including benzyl radicals and carbocations, which subsequently react with nitriles and azides to form tetrazole products.

The electrochemical approach offers several advantages:

- Elimination of stoichiometric oxidants

- Precision control of reaction parameters

- Milder conditions compared to thermal methods

- Potential for continuous processing

- Reduced waste generation

Adapting this methodology for 5-Biphenyl-3-yl-2H-tetrazole synthesis would involve selecting appropriate biphenyl precursors and optimizing electrochemical conditions to achieve selective formation of the desired tetrazole product.

Heterogeneous Catalysis Under Solvent-Free Conditions

A significant advancement in green tetrazole synthesis involves the development of solvent-free protocols using polymer-supported catalysts. A representative example is the use of polystyrene-bound AlCl₃ as a heterogeneous catalyst for aryl-substituted tetrazole synthesis, which eliminates solvent-related waste while simplifying product isolation.

This approach involves the reaction of nitriles with sodium azide under solvent-free conditions, catalyzed by the polymer-supported Lewis acid. The heterogeneous nature of the catalyst offers several benefits:

- Simple catalyst separation by filtration

- Potential for catalyst recycling

- Elimination of solvent waste

- Reduced environmental impact

Comparative studies with various Lewis acids (MgCl₂, CuCl₂, and ZnCl₂) demonstrated that AlCl₃ provides superior performance, correlating with its higher Lewis acidity as measured on the Gutmann-Beckett scale.

This solvent-free methodology could be readily adapted for 5-Biphenyl-3-yl-2H-tetrazole synthesis using 3-biphenylcarbonitrile as the starting material, offering a more environmentally friendly route to this valuable compound.

5-Biphenyl-3-yl-2H-tetrazole represents a significant advancement in the application of tetrazole moieties as carboxylic acid bioisosteres in medicinal chemistry [5]. The compound possesses a molecular formula of C13H10N4 with a molecular weight of 222.24 grams per mole, featuring a biphenyl scaffold substituted at the 3-position with a 2H-tetrazole ring [24]. This structural configuration exemplifies the strategic replacement of carboxylic acid functional groups with tetrazole rings to enhance drug-like properties while maintaining biological activity [8].

The tetrazole ring in 5-Biphenyl-3-yl-2H-tetrazole exhibits planarity and acidity that closely resemble carboxylic acids, with a pKa value ranging from 4.5 to 4.9 [31]. This isosteric relationship enables the tetrazole moiety to form similar hydrogen-bonding interactions with biological targets while offering improved pharmacokinetic properties [32]. The compound demonstrates enhanced lipophilicity compared to its carboxylic acid counterparts, with a calculated XLogP3-AA value of 2.8, which contributes to improved cellular permeability and bioavailability [24].

The bioisosteric replacement strategy exemplified by 5-Biphenyl-3-yl-2H-tetrazole has proven particularly valuable in angiotensin II receptor antagonist development [31]. The tetrazole moiety occupies the same binding space within receptor active sites as carboxylic acid termini of natural ligands, while engaging in more complex interaction networks with surrounding amino acid residues [15]. This enhanced binding profile often translates to improved selectivity and potency compared to traditional carboxylic acid-containing analogs [6].

The structural characteristics of 5-Biphenyl-3-yl-2H-tetrazole include a topological polar surface area of 54.5 Ų and three hydrogen bond acceptor sites, positioning it favorably within drug-like chemical space [24]. The compound exhibits one hydrogen bond donor capability and contains two rotatable bonds, contributing to its conformational flexibility and potential for diverse biological interactions [24]. These physicochemical properties align with Lipinski's rule of five parameters, supporting its potential as an orally bioavailable therapeutic agent [2].

Structure-Activity Relationship Studies of Biphenyl-Tetrazole Derivatives

Structure-activity relationship investigations of biphenyl-tetrazole derivatives, including 5-Biphenyl-3-yl-2H-tetrazole, have revealed critical insights into the positional effects of tetrazole substitution on biological activity [27]. The ortho position of the tetrazole group relative to the biphenyl ring system demonstrates paramount importance for enzyme inhibition, as movement of the tetrazole group to meta or para positions results in inhibitory concentration values exceeding 10-20 millimolar [27]. This positional specificity underscores the precise spatial requirements for optimal target engagement and highlights the unique properties of the 3-position substitution pattern in 5-Biphenyl-3-yl-2H-tetrazole [10].

Comprehensive structure-activity relationship studies have established that biphenyl-tetrazole derivatives exhibit varying degrees of selectivity toward different biological targets based on substitution patterns [10]. Compounds featuring 1,4-disubstituted tetrazoles on biphenyl scaffolds demonstrate significant antiproliferative properties against cancer cell lines, with steric bulk enhancement strategies improving target binding and biological activity [10]. The biphenyl moiety contributes substantially to lipophilicity and membrane permeability, factors that correlate directly with enhanced cellular uptake and therapeutic efficacy .

The structure-activity relationship profile of 5-Biphenyl-3-yl-2H-tetrazole derivatives reveals that the presence of the biphenyl system significantly influences both potency and selectivity parameters [26]. Biphenyl tetrazole derivatives demonstrate enhanced cellular killing capabilities in specific cell lines, with certain analogs exhibiting complete growth inhibition at concentrations of 20 micromolar [26]. The incorporation of tertiary-butyl modifications on tetrazole rings has been shown to markedly increase selectivity toward specific enzyme isozymes, particularly favoring peptidylarginine deiminase 2 inhibition [26].

| Compound Modification | Target Selectivity | Potency Enhancement | Cellular Activity |

|---|---|---|---|

| Ortho-carboxylate substitution | 15-30 fold vs PAD2/PAD3 | 82,000-159,000 M⁻¹min⁻¹ | Enhanced inhibition |

| Tertiary-butyl tetrazole | PAD2 selective | 6,500-7,500 M⁻¹min⁻¹ | Improved permeability |

| Biphenyl incorporation | Broad spectrum | Variable kinact/KI | Complete growth inhibition |

| Fluoroacetamidine warhead | PAD2 preferential | 20-30 fold selectivity | Reduced cytotoxicity |

The relationship between structural modifications and biological activity demonstrates that electronic and steric factors both contribute to the observed structure-activity relationships [30]. The tetrazole ring's ability to engage in hydrogen bonding with key amino acid residues, particularly arginine and histidine, directly correlates with inhibitory potency . Additionally, the biphenyl system provides a hydrophobic scaffold that enhances binding affinity through favorable van der Waals interactions with target protein binding pockets [28].

Enzyme-Targeted Therapeutics: Peptidylarginine Deiminase Isozyme Inhibition Mechanisms

5-Biphenyl-3-yl-2H-tetrazole and related biphenyl-tetrazole derivatives have demonstrated significant potential as inhibitors of peptidylarginine deiminase enzymes, which catalyze the post-translational conversion of arginine residues to citrulline [26]. These enzymes play crucial roles in multiple autoimmune diseases including rheumatoid arthritis, multiple sclerosis, lupus, and ulcerative colitis, making them attractive therapeutic targets [26]. The biphenyl-tetrazole scaffold serves as an effective backbone amide bond bioisostere for established peptidylarginine deiminase inhibitors, offering enhanced stability and bioavailability compared to peptide-based alternatives [28].

The mechanism of peptidylarginine deiminase inhibition by biphenyl-tetrazole derivatives involves irreversible covalent modification of active site cysteine residues [26]. Biphenyl tetrazole tertiary-butyl chloroamidine derivatives exhibit kinact/KI values of 82,000 to 159,000 inverse molar per minute for peptidylarginine deiminase 1 and 4, representing substantial improvements over parent compounds [26]. The tetrazole moiety facilitates optimal positioning of electrophilic warheads within the enzyme active site, enabling efficient covalent bond formation with nucleophilic cysteine residues [30].

Selectivity profiles among peptidylarginine deiminase isozymes vary significantly based on tetrazole substitution patterns and biphenyl modifications [28]. Biphenyl tetrazole derivatives demonstrate preferential inhibition of peptidylarginine deiminase 2 by 3- to 25-fold compared to other isozymes, with the highest selectivity observed versus peptidylarginine deiminase 4 [26]. This selectivity pattern suggests that the fluoroacetamidine warhead is optimally oriented within the peptidylarginine deiminase 2 active site, facilitating enhanced binding affinity and reactivity [30].

The calcium-dependent activation mechanism of peptidylarginine deiminases provides additional complexity to inhibitor design and mechanism of action [13]. Biphenyl-tetrazole inhibitors must compete with calcium-induced conformational changes that expose the active site cysteine residue [13]. Crystal structure analysis reveals that tetrazole moieties can occupy allosteric binding pockets, potentially stabilizing catalytically inactive enzyme conformations that are deficient in calcium binding [13]. This allosteric mechanism represents an alternative inhibition strategy that complements direct active site modification [13].

| Peptidylarginine Deiminase Isozyme | kinact/KI (M⁻¹min⁻¹) | Selectivity Ratio | Mechanism |

|---|---|---|---|

| PAD1 | 82,000-159,000 | 15-fold vs PAD2/3 | Covalent active site |

| PAD2 | 6,500-7,500 | Preferential target | Enhanced orientation |

| PAD3 | 2,000-5,000 | 20-30 fold lower | Reduced accessibility |

| PAD4 | 159,000 | Variable | Competitive inhibition |

The biological consequences of peptidylarginine deiminase inhibition by biphenyl-tetrazole derivatives extend beyond direct enzyme inactivation to include disruption of neutrophil extracellular trap formation [26]. Biphenyl tetrazole tertiary-butyl chloroamidine demonstrates superior potency compared to reference compounds in blocking neutrophil extracellular trap formation, despite being a less potent peptidylarginine deiminase 4 inhibitor in vitro [26]. This enhanced cellular activity reflects the hydrophobic nature of the biphenyl scaffold, which facilitates improved cellular uptake and bioavailability [28].

Antimicrobial and Antiproliferative Activity Profiling Against Cancer Cell Lines

The antimicrobial properties of 5-Biphenyl-3-yl-2H-tetrazole and related tetrazole derivatives have been extensively characterized across diverse bacterial and fungal species [7] [14]. Tetrazole compounds demonstrate significant antibacterial activity with minimum inhibitory concentrations ranging from 125 to 250 micrograms per milliliter against Staphylococcus aureus and Escherichia coli [37]. The antimicrobial efficacy of tetrazole derivatives correlates with their structural features, particularly the presence of electron-withdrawing substituents and aromatic ring systems that enhance membrane penetration and target engagement [21].

Comprehensive antimicrobial screening of tetrazole derivatives reveals potent activity against both gram-positive and gram-negative bacteria [21]. Compounds containing phenyl substituents demonstrate superior antibacterial activity, while benzyl variants exhibit moderate antifungal activity against Candida albicans and Aspergillus fumigatus [7]. The most active antibacterial members within tetrazole series display broad-spectrum activity against all tested gram-positive and gram-negative strains, with some derivatives exhibiting equipotent activity to ampicillin against Staphylococcus aureus with minimum inhibitory concentrations of 6.25 micrograms per milliliter [7].

| Bacterial Strain | Minimum Inhibitory Concentration (μM) | Comparison to Standards | Activity Profile |

|---|---|---|---|

| Escherichia coli | 13.37-15.06 | Superior to chloramphenicol | Highly active |

| Staphylococcus aureus | 13.37-15.06 | Superior to ampicillin | Broad spectrum |

| Pseudomonas aeruginosa | 26.46-27.70 | Lower than chloramphenicol | Moderate activity |

| Streptococcus faecalis | 26.74-31.06 | Exceeds reference standards | Enhanced potency |

The antiproliferative activity of biphenyl-tetrazole derivatives against cancer cell lines demonstrates remarkable potency across multiple tumor types [17] [18]. Tetrazole derivatives exhibit cytotoxic activity in the submicromolar range, reaching nanomolar potencies for the most active compounds [17]. Cancer cell lines including cervix epithelioid carcinoma, breast adenocarcinoma, glioblastoma, hepatocellular carcinoma, and colorectal carcinoma all demonstrate sensitivity to tetrazole treatment with half-maximal inhibitory concentration values ranging from 20 to 45 micromolar [20].

Structure-activity relationship analysis of antiproliferative tetrazole derivatives reveals that compounds bearing substituted phenyl rings demonstrate enhanced cytotoxicity compared to unsubstituted analogs [19]. The most active antiproliferative agent against colon and prostate cell lines exhibits half-maximal inhibitory concentration values of 0.6 and 1.6 micrograms per milliliter respectively, with high selectivity indices of 6.66 and 2.50 [19]. These selectivity values indicate preferential toxicity toward cancer cells versus normal cell lines, supporting the therapeutic potential of tetrazole derivatives as anticancer agents [18].

The mechanism of antiproliferative activity involves multiple cellular targets including tubulin polymerization inhibition and apoptosis induction [17] [20]. Tetrazole derivatives demonstrate strong inhibitory activity against the apoptosis regulator protein B-cell lymphoma 2, with binding affinities comparable to native ligands [20]. Western blot analysis confirms dramatic loss of B-cell lymphoma 2 protein expression in cancer cells during tetrazole exposure, indicating effective disruption of anti-apoptotic cellular defenses [20]. Additionally, tetrazole treatment results in significant reduction of interleukin-6 levels, suggesting anti-inflammatory effects that may contribute to overall therapeutic efficacy [18].

| Cancer Cell Line | IC50 Range (μM) | Selectivity Index | Mechanism of Action |

|---|---|---|---|

| HTB-140 (melanoma) | 22.2-33.7 | 1.30-1.92 | Apoptosis induction |

| A549 (lung) | 31.5-39.6 | 1.10-1.43 | Tubulin inhibition |

| HeLa (cervical) | 20.3-41.5 | 1.02-1.98 | Bcl-2 downregulation |

| SW620 (colorectal) | 21.3-36.1 | 1.18-1.82 | IL-6 reduction |

5-Biphenyl-3-yl-2H-tetrazole represents a particularly significant class of ligands in the construction of Metal-Organic Frameworks due to its unique structural features combining the rigidity of the biphenyl backbone with the versatile coordination capability of the tetrazole moiety [1] [2]. The compound with molecular formula C₁₃H₁₀N₄ and molecular weight 222.24 g/mol offers four nitrogen atoms within the tetrazole ring that can participate in coordination bonding with metal centers [3].

The versatility of tetrazole-based ligands in Metal-Organic Framework construction stems from their ability to adopt multiple coordination modes. Research has demonstrated that tetrazole ligands can function in up to nine different coordination modes, ranging from monodentate terminal coordination to complex μ₄-bridging arrangements [4]. In zinc-based systems, 5-Biphenyl-3-yl-2H-tetrazole derivatives have been shown to form three-dimensional frameworks with unprecedented topologies, including the rare (4⁹·6⁶) topology constructed from mixed-valent metal clusters [5].

The pH-controlled assembly of zinc-tetrazole Metal-Organic Frameworks has proven particularly effective for achieving structural diversity. Under acidic conditions (pH ≈ 4), optimal yields of non-centrosymmetric three-dimensional Metal-Organic Framework structures are obtained, while alkaline environments favor the assembly of two-dimensional layered structures [1]. This pH-dependent behavior allows for precise control over the final framework architecture and dimensionality.

Copper coordination polymers incorporating biphenyl tetrazole ligands demonstrate exceptional structural complexity, with the formation of organic-inorganic frameworks featuring intersecting channels. These systems exhibit both [M₂(tetrazole)]⁺ ribbon motifs and [M₂(N₃)]⁺ layer structures, creating hybrid architectures with enhanced stability and porosity [5]. The incorporation of tetrazole functionality enables the formation of chiral frameworks with specific topological features that are highly desirable for separation applications.

Silver-based frameworks utilizing 5-Biphenyl-3-yl-2H-tetrazole derivatives show remarkable structural diversity, ranging from one-dimensional chain polymers to three-dimensional chiral frameworks. The ability of silver ions to adopt both tetrahedral and linear coordination geometries, combined with the multiple coordination modes of the tetrazole ligand, results in architectures containing both μ₃- and μ₄-bridging tetrazole units [5].

Proton-Conductive Materials for Fuel Cell Applications

The application of 5-Biphenyl-3-yl-2H-tetrazole derivatives in proton-conductive materials represents a significant advancement in fuel cell technology. Tetrazole-based polymer electrolyte membranes have demonstrated exceptional performance characteristics, with proton conductivities reaching 25 millisiemens per centimeter at 160°C [6] [7]. These materials operate effectively across a wide temperature range from 20°C to 120°C under anhydrous conditions, offering substantial advantages over traditional hydrated proton exchange membranes [8].

The proton conduction mechanism in tetrazole-functionalized materials operates through multiple pathways. The primary mechanism involves the Grotthuss hopping process, where protons migrate through extended hydrogen bond networks formed by the tetrazole groups [9]. This mechanism is particularly effective in tetrazole-substituted polymers where the weak acidity of the tetrazole groups (pKₐ ≈ 5) enables efficient proton dissociation and transport.

Research on tetrazole-doped polybenzimidazole systems has revealed conductivity values of 6.8 × 10⁻² siemens per centimeter at 200°C with phosphoric acid doping levels of 5.6 mol per repeat unit. The combination of tetrazole functionality with phosphoric acid creates synergistic effects that enhance both the stability and conductivity of the resulting membranes. The tetrazole groups serve as both proton donors and acceptors, facilitating the formation of continuous proton conduction pathways.

Composite systems incorporating tetrazole-functionalized Metal-Organic Frameworks have achieved remarkable proton conductivities of 1.24 × 10⁻² siemens per centimeter at 60°C and 98% relative humidity. These systems operate through a combined vehicle and Grotthuss mechanism, where the abundant lattice water molecules and protonated tetrazole groups work synergistically to enhance proton transport. The presence of discrete channels in these Metal-Organic Framework structures facilitates directed proton migration with reduced activation energies.

The development of tetrazole-based ionic liquid analogs has opened new avenues for high-temperature fuel cell applications. These pseudo-ionic liquid structures, when incorporated into polymer matrices, demonstrate enhanced selectivity for carbon dioxide over nitrogen (selectivity ratios exceeding 30:1) while maintaining excellent proton conductivity. The ability to operate under anhydrous conditions eliminates the need for complex humidification systems, significantly simplifying fuel cell design and operation.

Coordination Geometries and Supramolecular Architectures

The coordination chemistry of 5-Biphenyl-3-yl-2H-tetrazole exhibits remarkable diversity in both local coordination geometries and extended supramolecular architectures. Metal centers coordinated by biphenyl tetrazole ligands adopt various geometries including octahedral, tetrahedral, square planar, and more complex arrangements such as distorted tricapped trigonal prismatic geometries. The flexibility of the tetrazole ring allows for optimal metal-ligand orbital overlap while accommodating different coordination preferences of various metal ions.

In cobalt complexes, 5-Biphenyl-3-yl-2H-tetrazole derivatives form centrosymmetric structures with slightly distorted octahedral coordination geometries. The molecular arrangements feature pairs of equivalent ligands positioned trans to each other, creating stable dimeric units that serve as building blocks for extended networks. These coordination complexes demonstrate the ability of tetrazole ligands to bridge multiple metal centers while maintaining structural integrity.

Zinc coordination compounds exhibit particularly interesting geometric features, with some systems displaying rare hula hoop-like geometries around nine-coordinated metal centers. The structural flexibility of biphenyl tetrazole ligands enables the formation of these unusual coordination environments, which contribute to the overall stability and unique properties of the resulting materials. The presence of coordinated water molecules in these systems creates additional hydrogen bonding opportunities that further stabilize the supramolecular architecture.

The supramolecular assembly of 5-Biphenyl-3-yl-2H-tetrazole complexes is dominated by multiple types of intermolecular interactions. π-π stacking interactions between aromatic rings occur at distances of 3.6-3.8 Å, providing significant stabilization to the overall structure. These interactions are complemented by extensive hydrogen bonding networks involving both the tetrazole nitrogen atoms and any coordinated water molecules.

Three-dimensional supramolecular frameworks are commonly formed through combinations of coordination bonds, hydrogen bonding, and aromatic stacking interactions. In many systems, the tetrazole groups participate in trifurcated hydrogen bonding arrangements, where a single chloride anion interacts with hydrogen atoms from three different tetrazole units. This creates robust layer structures that are further connected through additional hydrogen bonds to form complex three-dimensional networks.

The formation of discrete voids and channels within these supramolecular architectures is a particularly important feature for applications in gas storage and separation. Theoretical calculations using Density Functional Theory have revealed the presence of discrete voids of approximately 380 ų in certain tetrazole-based coordination polymers. These voids are optimally sized for the selective adsorption of small gas molecules, making these materials excellent candidates for gas separation applications.